4-Ethyl-1,2,3-thiadiazole-5-carboxylic acid

Description

Properties

IUPAC Name |

4-ethylthiadiazole-5-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6N2O2S/c1-2-3-4(5(8)9)10-7-6-3/h2H2,1H3,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VPKZWNGODJNQKN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(SN=N1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70407148 | |

| Record name | 4-ethyl-1,2,3-thiadiazole-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70407148 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

183302-40-1 | |

| Record name | 4-ethyl-1,2,3-thiadiazole-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70407148 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to 4-Ethyl-1,2,3-thiadiazole-5-carboxylic acid: Properties, Synthesis, and Potential Applications

This technical guide provides a comprehensive overview of 4-Ethyl-1,2,3-thiadiazole-5-carboxylic acid, a heterocyclic compound with potential applications in medicinal chemistry and drug development. Given the limited specific research on this molecule, this guide synthesizes available data for the target compound with insights from closely related analogs and the broader class of 1,2,3-thiadiazoles to offer a foundational understanding for researchers, scientists, and drug development professionals.

Introduction to the 1,2,3-Thiadiazole Scaffold

The 1,2,3-thiadiazole ring is a five-membered aromatic heterocycle containing one sulfur and two nitrogen atoms. This scaffold is of significant interest in medicinal chemistry due to its diverse biological activities.[1][2] Compounds incorporating the thiadiazole nucleus have demonstrated a wide range of pharmacological properties, including antimicrobial, anti-inflammatory, analgesic, and anticancer activities.[3] The unique electronic properties and structural features of the thiadiazole ring allow it to act as a versatile pharmacophore in the design of novel therapeutic agents.[1]

Core Properties of 4-Ethyl-1,2,3-thiadiazole-5-carboxylic acid

4-Ethyl-1,2,3-thiadiazole-5-carboxylic acid is a derivative of the 1,2,3-thiadiazole family. While extensive experimental data for this specific compound is not widely published, its fundamental properties have been identified.

| Property | Value | Source |

| CAS Number | 183302-40-1 | [4] |

| Molecular Formula | C5H6N2O2S | [4] |

| Molecular Weight | 158.2 g/mol | [4] |

| Purity | ≥95% (commercially available) | [4] |

| Product Family | Protein Degrader Building Blocks | [4] |

The classification of this compound as a "Protein Degrader Building Block" suggests its potential utility in the development of proteolysis-targeting chimeras (PROTACs) and other targeted protein degradation technologies, a rapidly emerging field in drug discovery.[4]

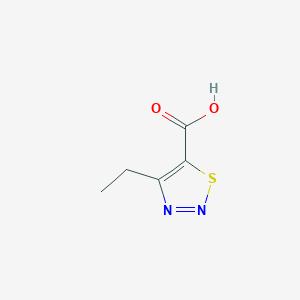

Chemical Structure:

Caption: Chemical structure of 4-Ethyl-1,2,3-thiadiazole-5-carboxylic acid.

Synthesis of 4-Substituted-1,2,3-thiadiazole-5-carboxylic Acids

A plausible synthetic route for 4-alkyl-1,2,3-thiadiazole-5-carboxylic acid esters, which can then be hydrolyzed to the carboxylic acid, is outlined below. This pathway is adapted from known syntheses of related 1,2,3-thiadiazole derivatives.

Caption: Plausible synthetic pathway for 4-Ethyl-1,2,3-thiadiazole-5-carboxylic acid.

Conceptual Experimental Protocol:

Step 1: Diazotization of Ethyl 3-oxopentanoate

-

To a stirred solution of ethyl 3-oxopentanoate in a suitable aprotic solvent (e.g., acetonitrile) at 0 °C, add an equimolar amount of a base such as triethylamine.

-

Slowly add a solution of tosyl azide in the same solvent.

-

Allow the reaction to warm to room temperature and stir until completion, monitored by Thin Layer Chromatography (TLC).

-

Work up the reaction mixture by washing with water and brine, drying the organic layer over anhydrous sodium sulfate, and concentrating under reduced pressure to yield ethyl 2-diazo-3-oxopentanoate.

Step 2: Cyclization to Ethyl 4-ethyl-1,2,3-thiadiazole-5-carboxylate

-

Dissolve the crude ethyl 2-diazo-3-oxopentanoate in an inert solvent like toluene.

-

Add a thionating agent such as Lawesson's reagent or bubble hydrogen sulfide gas through the solution.

-

Heat the reaction mixture under reflux until the starting material is consumed (monitored by TLC).

-

Cool the reaction and purify the product by column chromatography on silica gel to obtain ethyl 4-ethyl-1,2,3-thiadiazole-5-carboxylate.

Step 3: Hydrolysis to 4-Ethyl-1,2,3-thiadiazole-5-carboxylic acid

-

Dissolve the ethyl ester in a mixture of tetrahydrofuran (THF) and water.

-

Add an excess of a base, such as lithium hydroxide.

-

Stir the mixture at room temperature until the ester is fully hydrolyzed (monitored by TLC).

-

Acidify the reaction mixture with a dilute acid (e.g., 1N HCl) to precipitate the carboxylic acid.

-

Filter the solid, wash with cold water, and dry under vacuum to yield 4-Ethyl-1,2,3-thiadiazole-5-carboxylic acid.

Potential Biological Activity and Applications

The biological profile of 4-Ethyl-1,2,3-thiadiazole-5-carboxylic acid has not been specifically reported. However, based on studies of analogous compounds, particularly 4-methyl-1,2,3-thiadiazole derivatives, several potential areas of biological activity can be inferred.

Antimicrobial Activity:

Research on derivatives of 4-methyl-1,2,3-thiadiazole-5-carboxylic acid has demonstrated potential antimicrobial effects, primarily against Gram-positive bacteria.[5] For instance, certain hydrazide-hydrazone derivatives of the 4-methyl analog have shown significant bioactivity.[5][6] This suggests that the 4-ethyl counterpart could serve as a scaffold for the development of new antibacterial agents.

Antifungal and Antiviral Activity:

Derivatives of 4-methyl-1,2,3-thiadiazole have also been investigated for their fungicidal and antiviral properties.[2] Some compounds have exhibited moderate to high fungicidal activity in vitro against various fungal species and significant curative activity against the tobacco mosaic virus (TMV) in vivo.[2]

Role in Cancer Research:

The broader class of 1,3,4-thiadiazole derivatives has been extensively studied for its anticancer properties.[3] While the specific activity of 1,2,3-thiadiazoles in this area is less documented, the structural similarities suggest potential for investigation. The categorization of 4-Ethyl-1,2,3-thiadiazole-5-carboxylic acid as a building block for protein degraders points towards its application in developing novel cancer therapeutics that function by targeted protein degradation.[4]

Spectroscopic Characterization (Predicted)

While experimental spectroscopic data for 4-Ethyl-1,2,3-thiadiazole-5-carboxylic acid is not available, predictions can be made based on the analysis of related structures.

-

¹H NMR: The proton NMR spectrum is expected to show a triplet and a quartet in the aliphatic region corresponding to the ethyl group. A broad singlet for the carboxylic acid proton would likely be observed, the chemical shift of which would be solvent-dependent.

-

¹³C NMR: The carbon NMR would display signals for the two carbons of the ethyl group, the two aromatic carbons of the thiadiazole ring, and a downfield signal for the carboxylic acid carbon.

-

IR Spectroscopy: The infrared spectrum would be characterized by a broad O-H stretch from the carboxylic acid, a C=O stretch, and characteristic absorptions for the C=N and N=N bonds within the thiadiazole ring.

-

Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (158.2 g/mol ).

Safety and Handling

As with any research chemical, 4-Ethyl-1,2,3-thiadiazole-5-carboxylic acid should be handled with appropriate safety precautions. It is intended for research and development purposes only.[4] Standard laboratory practices, including the use of personal protective equipment (gloves, safety glasses, and a lab coat), are recommended. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Future Directions

The study of 4-Ethyl-1,2,3-thiadiazole-5-carboxylic acid is still in its nascent stages. Future research should focus on:

-

Definitive Synthesis and Characterization: Development and publication of a detailed, optimized synthetic protocol and full spectroscopic characterization.

-

Biological Screening: A comprehensive evaluation of its biological activities, including antimicrobial, antifungal, antiviral, and cytotoxic properties.

-

Medicinal Chemistry Applications: Exploration of its use as a scaffold in the design and synthesis of novel therapeutic agents, particularly in the area of targeted protein degradation.

References

[6] Wyrębek, P., et al. (2021). Novel Derivatives of 4-Methyl-1,2,3-Thiadiazole-5-Carboxylic Acid Hydrazide: Synthesis, Lipophilicity, and In Vitro Antimicrobial Activity Screening. Molecules, 26(4), 1180. [Link] [5] ResearchGate. (2021). Novel Derivatives of 4-Methyl-1,2,3-Thiadiazole-5-Carboxylic Acid Hydrazide: Synthesis, Lipophilicity, and In Vitro Antimicrobial Activity Screening. [Link] [1] ISRES Publishing. (2021). 174 Thiadiazoles and Their Properties. In Current Studies in Basic Sciences, Engineering and Technology 2021 (pp. 174-184). [Link] [3] Parmar, K. C., & Umrigar, N. H. (2017). Review Article on Synthesis of 1,3,4-Thiadiazole Derivatives and It's Biological Activity. Journal of Chemical and Pharmaceutical Research, 9(6), 202-214. [Link] [4] CP Lab Safety. (2026). 4-Ethyl-1,2,3-thiadiazole-5-carboxylic acid, min 95%, 1 gram. [Link] [2] Preprints.org. (2024). Recent Advances in the Synthesis and Applications of 1,2,3/1,2,5-Thiadiazole. [Link]

Sources

- 1. isres.org [isres.org]

- 2. Recent Advances in the Synthesis and Applications of 1,2,3/1,2,5-Thiadiazole- and Benzo[c][1,2,5/1,2,3]thiadiazole-Type Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 3. jocpr.com [jocpr.com]

- 4. calpaclab.com [calpaclab.com]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Putative Mechanism of Action of 4-Ethyl-1,2,3-thiadiazole-5-carboxylic acid: A Plant Defense Activator

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Ethyl-1,2,3-thiadiazole-5-carboxylic acid is a heterocyclic compound belonging to the thiadiazole family, a class of molecules known for a wide spectrum of biological activities. While direct mechanistic studies on this specific molecule are not extensively documented, a comprehensive analysis of structurally related compounds, particularly within the 1,2,3-thiadiazole scaffold, strongly suggests its role as a plant defense activator. This guide posits that 4-Ethyl-1,2,3-thiadiazole-5-carboxylic acid functions by inducing Systemic Acquired Resistance (SAR) in plants, a long-lasting and broad-spectrum defense mechanism. The core of this action is likely mediated through the salicylic acid (SA) signaling pathway, a critical hormonal network governing plant immunity. This document will provide a detailed exploration of this proposed mechanism, supported by evidence from analogous compounds, and outline experimental methodologies to validate this hypothesis.

Introduction: The Thiadiazole Scaffold in Agrochemistry

Thiadiazole derivatives are a cornerstone in the development of agrochemicals due to their diverse biological activities, ranging from fungicidal and herbicidal to plant growth regulation.[1][2] The 1,2,3-thiadiazole ring, in particular, is a key pharmacophore in several commercial plant activators.[3] These compounds are not directly antimicrobial but rather stimulate the plant's innate immune system, offering a more sustainable and durable approach to disease management.[4]

Table 1: Prominent 1,2,3-Thiadiazole Derivatives and their Known Biological Roles

| Compound | Structure | Known Biological Activity | Primary Mechanism of Action |

| Acibenzolar-S-methyl (ASM) | Benzothiadiazole derivative | Plant activator, induces SAR | Functional analog of salicylic acid, acts downstream of SA synthesis |

| Tiadinil | N-phenyl-1,2,3-thiadiazole-5-carboxamide derivative | Plant activator, induces SAR | Acts downstream of SA accumulation and upstream of NPR1 |

| 4-Methyl-1,2,3-thiadiazole-5-carboxylic acid | Methyl-substituted thiadiazole carboxylic acid | Active metabolite of Tiadinil, induces SAR | Activates the SAR signaling pathway |

The structural similarity of 4-Ethyl-1,2,3-thiadiazole-5-carboxylic acid to these established plant activators forms the basis of the mechanistic hypothesis presented in this guide.

The Proposed Mechanism of Action: Induction of Systemic Acquired Resistance (SAR)

We propose that 4-Ethyl-1,2,3-thiadiazole-5-carboxylic acid acts as an elicitor of Systemic Acquired Resistance (SAR). SAR is a state of heightened immunity in plants that is triggered by a localized exposure to a pathogen or a chemical inducer.[5][6] This response is systemic, meaning it is not confined to the site of application but spreads throughout the plant, providing broad-spectrum protection against a variety of pathogens, including viruses, bacteria, and fungi.[7][8]

The key characteristics of SAR include:

-

Systemic Nature: The defense response is activated in tissues distant from the initial stimulus.

-

Broad-Spectrum Resistance: Protection is conferred against a wide range of pathogens.

-

Long-Lasting Effect: The induced resistance can persist for several weeks.

-

Priming of Defense Responses: Upon subsequent pathogen attack, plants in a state of SAR exhibit a faster and stronger defense response.[5]

The Salicylic Acid (SA) Signaling Pathway: The Central Hub of SAR

The induction and regulation of SAR are intricately linked to the plant hormone salicylic acid (SA).[9][10] The proposed mechanism of action for 4-Ethyl-1,2,3-thiadiazole-5-carboxylic acid is its ability to modulate this pathway.

Diagram 1: The Salicylic Acid (SA) Signaling Pathway in Systemic Acquired Resistance

Caption: The proposed signaling cascade initiated by 4-Ethyl-1,2,3-thiadiazole-5-carboxylic acid.

The steps in this pathway are as follows:

-

Signal Perception: 4-Ethyl-1,2,3-thiadiazole-5-carboxylic acid, like other plant activators, likely acts as a functional analog of salicylic acid or stimulates its endogenous synthesis.[11][12]

-

NPR1 Activation: In the cytoplasm, the key regulator of SA signaling, NONEXPRESSOR OF PATHOGENESIS-RELATED GENES 1 (NPR1), exists as an inactive oligomer.[10][13] The accumulation of SA, or the presence of its analog, triggers a conformational change in NPR1, leading to its monomerization and translocation into the nucleus.

-

Transcriptional Reprogramming: In the nucleus, active NPR1 monomers interact with TGA transcription factors.[10] This complex then binds to the promoters of a large set of defense-related genes, including the Pathogenesis-Related (PR) genes.

-

Establishment of SAR: The expression of PR proteins, which have antimicrobial properties, and other defense compounds leads to the establishment of a long-lasting, systemic resistance throughout the plant.[6]

Experimental Validation of the Proposed Mechanism

To empirically validate the role of 4-Ethyl-1,2,3-thiadiazole-5-carboxylic acid as a plant activator that induces SAR via the SA pathway, a series of well-established experimental protocols can be employed.

Bioassays for Plant Activator Screening

The primary assessment involves bioassays to determine the compound's ability to induce disease resistance in a model plant-pathogen system.[14][15][16]

Diagram 2: Experimental Workflow for Plant Activator Bioassay

Caption: A streamlined workflow for assessing the disease resistance-inducing activity.

Experimental Protocol: Plant Activator Bioassay

-

Plant Material: Use a susceptible host plant, such as Arabidopsis thaliana or cucumber (Cucumis sativus).

-

Compound Application: Apply a solution of 4-Ethyl-1,2,3-thiadiazole-5-carboxylic acid at varying concentrations to the leaves or roots of the plants. Include a mock-treated control (e.g., water or a solvent control) and a positive control (e.g., Acibenzolar-S-methyl).

-

Pathogen Challenge: After a suitable incubation period (e.g., 2-3 days) to allow for the induction of resistance, inoculate the plants with a virulent pathogen.

-

Disease Assessment: At a defined time point post-inoculation, quantify the disease symptoms. This can be done by measuring lesion diameter, counting the number of lesions, or determining the pathogen titer within the plant tissue.

-

Data Analysis: Compare the disease severity in the compound-treated plants to the control groups. A significant reduction in disease symptoms indicates that the compound has induced resistance.

Molecular Assays to Probe the SA Signaling Pathway

To confirm the involvement of the SA pathway, molecular analyses can be performed.

Table 2: Molecular Assays for SA Pathway Activation

| Assay | Objective | Methodology | Expected Outcome |

| Gene Expression Analysis (qRT-PCR) | To measure the expression of SA-responsive marker genes. | Treat plants with the compound and harvest tissue at different time points. Extract RNA, synthesize cDNA, and perform quantitative real-time PCR for genes like PR1, PR2, and PR5. | A significant upregulation of SA marker genes in compound-treated plants compared to controls. |

| SA Quantification (HPLC or LC-MS) | To determine if the compound induces endogenous SA accumulation. | Treat plants and measure the levels of free and conjugated SA in the tissues using high-performance liquid chromatography or liquid chromatography-mass spectrometry. | An increase in SA levels in treated plants would suggest the compound acts upstream of SA synthesis. No change would indicate it acts downstream. |

| Analysis of SA-deficient or signaling mutants | To genetically confirm the dependency on the SA pathway. | Perform the bioassay using plant mutants deficient in SA biosynthesis (e.g., sid2) or signaling (e.g., npr1). | If the compound fails to induce resistance in these mutants, it strongly indicates that its activity is dependent on a functional SA pathway. |

Conclusion and Future Directions

The available evidence from structurally related compounds strongly supports the hypothesis that 4-Ethyl-1,2,3-thiadiazole-5-carboxylic acid functions as a plant activator by inducing Systemic Acquired Resistance through the salicylic acid signaling pathway. This proposed mechanism offers a solid foundation for further investigation and development of this compound as a novel agrochemical for crop protection.

Future research should focus on the experimental validation outlined in this guide. Specifically, determining whether the compound acts as a direct SA mimic or an inducer of SA biosynthesis will be crucial for a more precise understanding of its mode of action. Furthermore, structure-activity relationship (SAR) studies, by synthesizing and testing analogs of 4-Ethyl-1,2,3-thiadiazole-5-carboxylic acid, could lead to the discovery of even more potent plant activators with improved efficacy and desirable physicochemical properties for agricultural applications.

References

- Bektas, Y., & Eulgem, T. (2015). Synthetic plant defense elicitors. Frontiers in Plant Science, 5, 704.

- Conrath, U. (2006). Systemic acquired resistance. Plant signaling & behavior, 1(4), 179–184.

- Dempsey, D. A., Vlot, A. C., Wildermuth, M. C., & Klessig, D. F. (2011). Salicylic acid biosynthesis and metabolism. The Arabidopsis book / American Society of Plant Biologists, 9, e0156.

- Gozzo, F. (2003). Systemic acquired resistance in crop protection: from nature to a chemical approach. Journal of Agricultural and Food Chemistry, 51(16), 4487–4503.

- Ishiga, Y., Ishiga, T., & Ikeda, Y. (2020). Acibenzolar-S-Methyl Activates Stomatal-Based Defense Systemically in Japanese Radish. Frontiers in Plant Science, 11, 588574.

- Kessmann, H., Staub, T., Hofmann, C., Maetzke, T., Herzog, J., Ward, E., ... & Ryals, J. (1994). Induction of systemic acquired disease resistance in plants by chemicals.

- Klessig, D. F., & Malamy, J. (1994). The salicylic acid signal in plants. Plant molecular biology, 26(5), 1439–1458.

- Lawton, K. A., Weymann, K., Friedrich, L., Vernooij, B., Uknes, S., & Ryals, J. (1995). Systemic acquired resistance in Arabidopsis requires salicylic acid but not ethylene. Molecular Plant-Microbe Interactions, 8(6), 863-870.

- Oostendorp, M., Kunz, W., Dietrich, B., & Staub, T. (2001). Induced disease resistance in plants by chemicals.

- Ryals, J. A., Neuenschwander, U. H., Willits, M. G., Molina, A., Steiner, H. Y., & Hunt, M. D. (1996). Systemic acquired resistance. The Plant Cell, 8(10), 1809–1819.

- Sticher, L., Mauch-Mani, B., & Metraux, J. P. (1997). Systemic acquired resistance.

- Tanimoto, H., & Kuwano, E. (2005). Synthesis and fungicidal activity of 1, 2, 3-thiadiazole derivatives. Journal of pesticide science, 30(4), 392-396.

- Tzin, V., & Galili, G. (2010). The C4 pathway and its evolution. New Phytologist, 187(2), 273-275.

- Vallad, G. E., & Goodman, R. M. (2004). Systemic acquired resistance and induced systemic resistance in conventional agriculture. Crop Science, 44(6), 1920-1934.

- Vlot, A. C., Dempsey, D. A., & Klessig, D. F. (2009). Salicylic Acid, a Multifaceted Hormone to Combat Disease.

- Wildermuth, M. C., Dewdney, J., Wu, G., & Ausubel, F. M. (2001). Isochorismate synthase is required to synthesize salicylic acid for plant defence.

- Yasuda, M., Ishikawa, A., Jikumaru, Y., Seki, M., Umezawa, T., Shinozaki, K., ... & Yamaguchi-Shinozaki, K. (2008). N-cyanomethyl-2-chloroisonicotinamide and its active metabolite induce systemic acquired resistance in tobacco and Arabidopsis by activating the salicylic acid signaling pathway. Plant and Cell Physiology, 49(6), 925-935.

- Zehnder, G. W., Murphy, J. F., Sikora, E. J., & Kloepper, J. W. (2001). Application of rhizobacteria for induced resistance.

- Zheng, X., Wu, X., & Chen, L. (2014). Synthesis and biological activities of 1, 3, 4-thiadiazole derivatives. Mini reviews in medicinal chemistry, 14(6), 528-542.

- Ziadi, A., Barbedette, S., Ghorbel, A., & Ammar, H. (2017). Synthesis and biological evaluation of new 1, 3, 4-thiadiazole derivatives. Journal of Heterocyclic Chemistry, 54(2), 1147-1153.

- Durrant, W. E., & Dong, X. (2004). Systemic acquired resistance.

- RIKEN. (2012).

- El-Sayed, W. M., & Al-Omair, M. A. (2021). Preparations, Reactions and Biological Activities of 1,3,4-Thiadiazole Derivatives: Reviewing Study. Journal of Kufa for Chemical Science, 2(6).

- OMEX Canada. (2024). SAR: Systemic Acquired Resistance. OMEX Canada Blog.

Sources

- 1. Synthetic Methods, Chemistry, and the Anticonvulsant Activity of Thiadiazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Screening technique uncovers five new plant activator compounds | RIKEN [riken.jp]

- 5. Systemic Acquired Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 6. omexcanada.com [omexcanada.com]

- 7. vegetables.bayer.com [vegetables.bayer.com]

- 8. Frontiers | Signal regulators of systemic acquired resistance [frontiersin.org]

- 9. Frontiers | Salicylic acid signal transduction: the initiation of biosynthesis, perception and transcriptional reprogramming [frontiersin.org]

- 10. pnas.org [pnas.org]

- 11. Frontiers | Acibenzolar-S-Methyl Activates Stomatal-Based Defense Systemically in Japanese Radish [frontiersin.org]

- 12. Acibenzolar-S-Methyl Activates Stomatal-Based Defense Systemically in Japanese Radish - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Local Application of Acibenzolar-S-Methyl Treatment Induces Antiviral Responses in Distal Leaves of Arabidopsis thaliana - PMC [pmc.ncbi.nlm.nih.gov]

- 14. The Past, Present, and Future of Plant Activators Targeting the Salicylic Acid Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Bioassays for Identifying and Characterizing Plant Regulatory Peptides - PMC [pmc.ncbi.nlm.nih.gov]

Introduction: The Significance of the 1,2,3-Thiadiazole Scaffold

An In-Depth Technical Guide to 4-Ethyl-1,2,3-thiadiazole-5-carboxylic acid: Synthesis, Properties, and Therapeutic Potential

The 1,2,3-thiadiazole ring is a five-membered aromatic heterocycle containing one sulfur and two adjacent nitrogen atoms. This structural motif is of significant interest in medicinal chemistry, agrochemicals, and materials science due to its unique physicochemical properties and broad spectrum of biological activities.[1] As a versatile pharmacophore, the 1,2,3-thiadiazole nucleus is present in compounds exhibiting antifungal, antiviral, anticancer, antibacterial, and herbicidal properties.[1] Its ability to act as a bioisosteric replacement for other aromatic systems and its capacity for hydrogen bonding contribute to its diverse pharmacological profiles.[2] This guide focuses on a specific derivative, 4-Ethyl-1,2,3-thiadiazole-5-carboxylic acid, exploring its synthesis, chemical characteristics, and potential as a pivotal building block in the development of novel therapeutic agents.

Synthesis and Mechanistic Insight

The construction of the 1,2,3-thiadiazole ring is most classically achieved via the Hurd-Mori reaction. This powerful cyclization method involves the reaction of a hydrazone derivative with thionyl chloride (SOCl₂). The choice of this methodology is predicated on its reliability, the accessibility of starting materials, and its tolerance for various functional groups. For the synthesis of 4-Ethyl-1,2,3-thiadiazole-5-carboxylic acid, the logical precursor is the hydrazone of ethyl 2-ethyl-3-oxobutanoate.

The mechanism involves the initial formation of an N-sulfinyl intermediate from the reaction of the hydrazone with SOCl₂, followed by an intramolecular electrophilic attack of the sulfur atom onto the carbon of the C=N bond. Subsequent elimination steps lead to the formation of the aromatic thiadiazole ring. The presence of an electron-withdrawing group on the nitrogen of the hydrazone precursor can significantly facilitate a successful cyclization.[3]

Experimental Protocol: Hurd-Mori Synthesis

This protocol outlines a representative, self-validating procedure for the synthesis of the target compound's ethyl ester, which can then be hydrolyzed to the final carboxylic acid.

Part A: Synthesis of Ethyl 2-(2-ethylidenehydrazinecarbonyl)butanoate (Hydrazone Intermediate)

-

Reactant Preparation: In a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve ethyl 3-oxopentanoate (1 equivalent) in absolute ethanol (100 mL).

-

Hydrazide Addition: To this solution, add ethyl carbazate (1 equivalent) portion-wise at room temperature. The use of ethyl carbazate is a strategic choice to introduce the necessary N-N bond and a precursor to the carboxylic acid moiety.

-

Reaction: Add a catalytic amount of glacial acetic acid (2-3 drops) to protonate the ketone, thereby activating it for nucleophilic attack by the hydrazine.

-

Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting ketone spot disappears.

-

Isolation: Upon completion, cool the mixture to room temperature and then place it in an ice bath for 1 hour to facilitate precipitation. Filter the resulting solid, wash with cold ethanol, and dry under vacuum to yield the hydrazone intermediate.

Part B: Cyclization to Ethyl 4-Ethyl-1,2,3-thiadiazole-5-carboxylate

-

Setup: In a fume hood, equip a 250 mL three-neck flask with a dropping funnel, a gas outlet leading to a scrubber (containing NaOH solution), and a magnetic stirrer.

-

Thionyl Chloride Addition: Add freshly distilled thionyl chloride (SOCl₂) (3-4 equivalents) to the flask and cool to 0°C in an ice bath. Thionyl chloride serves as both the sulfur source and the dehydrating/cyclizing agent.

-

Substrate Addition: Dissolve the hydrazone intermediate from Part A in a suitable solvent like dichloromethane (DCM) and add it dropwise to the cold thionyl chloride via the dropping funnel over 30 minutes, maintaining the temperature below 5°C.

-

Reaction: After the addition is complete, allow the mixture to slowly warm to room temperature and stir for 12-18 hours.

-

Work-up: Carefully quench the reaction by pouring the mixture over crushed ice. The excess SOCl₂ will react violently with water, so this must be done slowly and with caution.

-

Extraction & Purification: Extract the aqueous mixture with DCM (3 x 50 mL). Combine the organic layers, wash with saturated sodium bicarbonate solution, then with brine, and dry over anhydrous sodium sulfate. Remove the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel.

Part C: Hydrolysis to 4-Ethyl-1,2,3-thiadiazole-5-carboxylic acid

-

Saponification: Dissolve the purified ethyl ester from Part B in a mixture of ethanol and 1M sodium hydroxide solution.

-

Reaction: Stir the mixture at room temperature or gently heat to 40-50°C for 2-4 hours until the ester is fully consumed (monitored by TLC).

-

Acidification & Isolation: Cool the reaction mixture in an ice bath and acidify to pH 2-3 with 1M hydrochloric acid. The carboxylic acid will precipitate. Filter the solid, wash with cold water, and dry to obtain the final product, 4-Ethyl-1,2,3-thiadiazole-5-carboxylic acid.

Physicochemical Properties

While extensive experimental data for this specific molecule is not widely published, its core properties can be summarized. Analogs such as ethyl 4-methyl-1,2,3-thiadiazole-5-carboxylate provide comparative insights.[4]

| Property | Value | Source |

| Molecular Formula | C₅H₆N₂O₂S | [5] |

| Molecular Weight | 158.18 g/mol | [5] |

| CAS Number | 183302-40-1 | [5] |

| Appearance | Predicted to be a solid at room temperature | - |

| Boiling Point (of Methyl Ester Analog) | 110 °C at 1013 hPa | [4] |

| Density (of Methyl Ester Analog) | 1.265 g/cm³ at 25 °C | [4] |

| Solubility | Insoluble in water; Soluble in organic solvents | [4] |

Biological Activity and Therapeutic Applications

Direct biological studies on 4-Ethyl-1,2,3-thiadiazole-5-carboxylic acid are limited in publicly available literature. However, the extensive research on the 1,2,3-thiadiazole core provides a strong basis for predicting its potential. Derivatives of the closely related 4-methyl-1,2,3-thiadiazole-5-carboxylic acid have demonstrated significant biological activities.[1][6]

-

Antimicrobial and Antifungal Activity: The 1,2,3-thiadiazole moiety is a known pharmacophore for antimicrobial agents.[6] Studies on hydrazide-hydrazone derivatives of 4-methyl-1,2,3-thiadiazole-5-carboxylic acid show potent activity against Gram-positive bacteria.[6] This activity is attributed to the combination of the thiadiazole ring and the hydrazone scaffold, which can chelate metal ions essential for bacterial enzyme function or interfere with cell wall synthesis.

-

Antiviral and Anticancer Potential: Various substituted 1,2,3-thiadiazoles have been reported to possess antiviral and antitumor properties.[1][7] The mechanism often involves the inhibition of key enzymes or disruption of cellular signaling pathways necessary for viral replication or tumor growth.

-

Plant Activators and Agrochemicals: Benzo-1,2,3-thiadiazole-7-carboxylic acid is a well-known plant activator, inducing systemic acquired resistance against pathogens.[1] The structural similarity suggests that 4-Ethyl-1,2,3-thiadiazole-5-carboxylic acid could serve as a precursor for novel agrochemicals with fungicidal or plant-activating properties.[1]

Reactivity and Derivatization Potential for Drug Discovery

The true value of 4-Ethyl-1,2,3-thiadiazole-5-carboxylic acid for drug development professionals lies in its potential as a versatile chemical intermediate. The carboxylic acid group at the 5-position is a synthetic handle that allows for the creation of a diverse library of derivatives for structure-activity relationship (SAR) studies.

Key Functionalization Pathways:

-

Amide Formation: Coupling with various amines (using standard coupling agents like EDC/HOBt) yields amides. This is a fundamental transformation in medicinal chemistry to modulate properties like solubility, cell permeability, and target binding.

-

Esterification: Reaction with alcohols under acidic conditions produces esters, which can serve as prodrugs or fine-tune the lipophilicity of the parent molecule.

-

Acid Chloride Formation: Conversion to the highly reactive acid chloride using thionyl chloride or oxalyl chloride allows for subsequent reactions with a wide range of nucleophiles.

-

Hydrazide Synthesis: Reaction with hydrazine hydrate yields the corresponding carbohydrazide.[1] This intermediate is particularly valuable, as it can be condensed with various aldehydes and ketones to form hydrazones, a class of compounds known for potent biological activity.[6]

Conclusion

4-Ethyl-1,2,3-thiadiazole-5-carboxylic acid represents a valuable and synthetically accessible building block for chemical and pharmaceutical research. While direct biological data on this specific molecule is nascent, the well-established and diverse bioactivities of the 1,2,3-thiadiazole scaffold provide a compelling rationale for its exploration. Its strategic placement of an ethyl group and a reactive carboxylic acid handle makes it an ideal starting point for the design and synthesis of new libraries of compounds aimed at discovering next-generation therapeutics and agrochemicals. The robust synthetic routes and clear potential for functionalization underscore its importance for researchers and scientists in the field of drug development.

References

-

Al-Subaiyel, A. M., et al. (2021). Novel Derivatives of 4-Methyl-1,2,3-Thiadiazole-5-Carboxylic Acid Hydrazide: Synthesis, Lipophilicity, and In Vitro Antimicrobial Activity Screening. Applied Sciences, 11(3), 1180. [Link]

-

Rojas, R., et al. (2024). Recent Advances in the Synthesis and Applications of 1,2,3/1,2,5-Thiadiazole. Molecules, 29(10), 2345. [Link]

-

Çalışkan, E. (2021). Thiadiazoles and Their Properties. Current Studies in Basic Sciences, Engineering and Technology. [Link]

-

Shafi, S., et al. (2021). Synthetic Transformations and Medicinal Significance of 1,2,3-Thiadiazoles Derivatives: An Update. Applied Sciences, 11(12), 5742. [Link]

-

Parmar, K. C., & Umrigar, N. H. (2017). Review Article on Synthesis of 1,3,4-Thiadiazole Derivatives and It's Biological Activity. Journal of Chemical and Pharmaceutical Research, 9(6), 202-214. [Link]

-

ChemSynthesis. (n.d.). ethyl 5-hydrazino-1,2,3-thiadiazole-4-carboxylate. Retrieved January 27, 2026, from [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of 1,2,3-thiadiazoles. Retrieved January 27, 2026, from [Link]

-

ResearchGate. (2017). 4-Thiadiazole: The Biological Activities. [Link]

-

Semantic Scholar. (n.d.). Thiadiazole and 1,2,3-Diazaphosphole Derivatives Via-Hurd-Mori Cyclization. Retrieved January 27, 2026, from [Link]

-

ResearchGate. (2017). Chemical properties of thiadiazole compounds. [Link]

-

Babalola, B. S., et al. (2024). Advancing drug discovery: Thiadiazole derivatives as multifaceted agents in medicinal chemistry and pharmacology. Bioorganic & Medicinal Chemistry, 114, 117876. [Link]

-

ResearchGate. (2021). Recent trends in the synthesis of 1,2,3-thiadiazoles. [Link]

-

Bak, A., et al. (2021). Synthesis of Pyrrolo[2,3-d][1][6]thiadiazole-6-carboxylates via the Hurd-Mori Reaction. Investigating the Effect of the N-Protecting Group on the Cyclization. ACS Omega, 6(4), 2754–2765. [Link]

-

Siddiqui, N., et al. (2013). Synthetic Methods, Chemistry, and the Anticonvulsant Activity of Thiadiazoles. Journal of Chemistry. [Link]

-

Gzella, A., et al. (2022). Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding. RSC Advances, 12(46), 30045-30059. [Link]

-

ResearchGate. (2018). Recent Developments in the Chemistry of 1,2,3-Thiadiazoles. [Link]

-

Shodhganga. (n.d.). SYNTHESIS AND SPECTRAL CHARACTERIZATION OF 1,3,4-THIADIAZOLE DERIVATIVES. Retrieved January 27, 2026, from [Link]

-

PubChem. (n.d.). Ethyl 3-methyl-1,2,4-thiadiazole-5-carboxylate. Retrieved January 27, 2026, from [Link]

Sources

- 1. Recent Advances in the Synthesis and Applications of 1,2,3/1,2,5-Thiadiazole- and Benzo[c][1,2,5/1,2,3]thiadiazole-Type Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding - RSC Advances (RSC Publishing) DOI:10.1039/D2RA02435G [pubs.rsc.org]

- 3. Synthesis of Pyrrolo[2,3-d][1,2,3]thiadiazole-6-carboxylates via the Hurd-Mori Reaction. Investigating the Effect of the N‑Protecting Group on the Cyclization - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ETHYL 4-METHYL-1,2,3-THIADIAZOLE-5-CARBOXYLATE - Safety Data Sheet [chemicalbook.com]

- 5. calpaclab.com [calpaclab.com]

- 6. Novel Derivatives of 4-Methyl-1,2,3-Thiadiazole-5-Carboxylic Acid Hydrazide: Synthesis, Lipophilicity, and In Vitro Antimicrobial Activity Screening [mdpi.com]

- 7. researchgate.net [researchgate.net]

Unlocking the Therapeutic Potential of 4-Ethyl-1,2,3-thiadiazole-5-carboxylic acid: A Technical Guide to Target Identification and Validation

Abstract

The 1,2,3-thiadiazole scaffold is a privileged heterocyclic motif in medicinal chemistry, with derivatives exhibiting a broad spectrum of biological activities, including anticancer, antimicrobial, and antiviral properties.[1][2][3] This technical guide provides a comprehensive exploration of the potential therapeutic targets of a specific, yet underexplored member of this family: 4-Ethyl-1,2,3-thiadiazole-5-carboxylic acid. While direct experimental data on this compound remains limited, this document, intended for researchers, scientists, and drug development professionals, synthesizes existing knowledge on analogous 1,2,3-thiadiazole derivatives to propose and detail robust experimental workflows for the identification and validation of its therapeutic targets. We will delve into potential mechanisms of action, from kinase inhibition to the modulation of chaperone proteins, and provide detailed, actionable protocols for researchers to elucidate the therapeutic promise of this compound.

Introduction: The Therapeutic Promise of the 1,2,3-Thiadiazole Core

Heterocyclic compounds form the backbone of a vast number of pharmaceuticals, and the thiadiazole ring system is a recurring feature in many biologically active molecules.[4] The 1,2,3-thiadiazole isomer, in particular, has garnered significant interest due to its diverse pharmacological profile, which includes potent anticancer, antimicrobial, and plant-growth regulating activities.[1][2] The inherent chemical properties of the thiadiazole ring, such as its mesoionic character, are thought to facilitate crossing cellular membranes and interacting with biological targets.[5]

4-Ethyl-1,2,3-thiadiazole-5-carboxylic acid is a relatively simple derivative of this core structure. Its carboxylic acid moiety provides a handle for further chemical modification and potential interactions with biological targets. While the therapeutic targets of this specific molecule have not been extensively studied, the well-documented activities of structurally related compounds provide a logical starting point for investigation. This guide will, therefore, focus on a deductive approach, leveraging data from analogous compounds to propose high-probability therapeutic targets and outline the experimental pathways to confirm them.

Postulated Therapeutic Arenas and Potential Molecular Targets

Based on the established bioactivities of the 1,2,3-thiadiazole class, we can hypothesize several key therapeutic areas and corresponding molecular targets for 4-Ethyl-1,2,3-thiadiazole-5-carboxylic acid.

Oncology: A Multi-pronged Attack on Cancer

The most prominent and well-documented therapeutic application of thiadiazole derivatives is in oncology.[3][5][6] Several potential mechanisms of action have been proposed for different thiadiazole-based compounds.

Many thiadiazole derivatives have been identified as inhibitors of protein kinases, which are critical regulators of cell signaling pathways often dysregulated in cancer.[6]

-

Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER-2): Overexpression of these receptor tyrosine kinases is a hallmark of many solid tumors, including breast and lung cancers.[7] Molecular docking studies of some thiadiazole-containing compounds have suggested favorable interactions within the ATP-binding pocket of EGFR and HER-2.[7]

-

Cyclin-Dependent Kinases (CDKs): As key regulators of the cell cycle, inhibition of CDKs can lead to cell cycle arrest and apoptosis in cancer cells. The structural similarity of the thiadiazole ring to other heterocyclic scaffolds found in known CDK inhibitors makes this a plausible target class.

Hsp90 is a molecular chaperone responsible for the conformational maturation and stability of a wide array of oncoproteins, including mutated p53, Akt, and Raf kinase.[5] Inhibition of Hsp90 leads to the degradation of these client proteins, making it an attractive target for cancer therapy. Notably, a series of 5-aryl-4-(5-substituted-2-4-dihydroxyphenyl)-1,2,3-thiadiazoles have been shown to be potent inhibitors of Hsp90.[5] The core 1,2,3-thiadiazole structure is a key pharmacophoric element in these inhibitors.

Caption: Proposed mechanism of Hsp90 inhibition.

Infectious Diseases: A Broad-Spectrum Antimicrobial Potential

Derivatives of 1,2,3-thiadiazole have demonstrated significant antimicrobial activity against a range of pathogens.[1][2][8]

The specific molecular targets for the antibacterial activity of thiadiazoles are not as well-defined as in oncology. However, potential mechanisms could involve:

-

Inhibition of essential enzymes: Targeting enzymes involved in bacterial cell wall synthesis, DNA replication (e.g., DNA gyrase), or metabolic pathways.

-

Disruption of membrane integrity: The lipophilic nature of the thiadiazole ring could facilitate interaction with and disruption of the bacterial cell membrane.

The antifungal and antiviral activities of thiadiazole derivatives suggest the potential for inhibiting key fungal enzymes (e.g., lanosterol 14α-demethylase) or viral replication machinery (e.g., proteases, polymerases).[1]

Experimental Workflows for Target Validation

The following section provides detailed, step-by-step methodologies for the experimental validation of the proposed therapeutic targets.

Initial Broad-Spectrum Biological Screening

The first step is to ascertain the primary biological activities of 4-Ethyl-1,2,3-thiadiazole-5-carboxylic acid.

Caption: Workflow for initial biological activity screening.

Target-Specific Assays for Anticancer Activity

Should the initial screening reveal significant anticancer activity, the following target-specific assays should be performed.

Protocol: In Vitro Kinase Inhibition Profiling

-

Objective: To determine if 4-Ethyl-1,2,3-thiadiazole-5-carboxylic acid inhibits the activity of a panel of protein kinases.

-

Materials:

-

Recombinant human kinases (e.g., EGFR, HER-2, CDK panel).

-

Kinase-specific substrates and ATP.

-

Kinase activity assay kit (e.g., ADP-Glo™ Kinase Assay).

-

4-Ethyl-1,2,3-thiadiazole-5-carboxylic acid (dissolved in DMSO).

-

Positive control inhibitors for each kinase.

-

-

Procedure:

-

Prepare a dilution series of the test compound.

-

In a 96-well plate, add the kinase, its specific substrate, and the test compound or control.

-

Initiate the kinase reaction by adding ATP.

-

Incubate at the optimal temperature for the kinase.

-

Stop the reaction and measure the kinase activity according to the kit manufacturer's instructions (e.g., by quantifying ADP production via luminescence).

-

Calculate the percentage of kinase inhibition for each concentration of the test compound.

-

Determine the IC50 value by plotting inhibition versus compound concentration.

-

Data Presentation: Kinase Inhibition Profile

| Kinase Target | IC50 (µM) of 4-Ethyl-1,2,3-thiadiazole-5-carboxylic acid | Positive Control IC50 (µM) |

| EGFR | TBD | TBD (e.g., Gefitinib) |

| HER-2 | TBD | TBD (e.g., Lapatinib) |

| CDK1 | TBD | TBD (e.g., Roscovitine) |

| CDK2 | TBD | TBD (e.g., Roscovitine) |

| ... | ... | ... |

Protocol: Competitive Binding Assay for Hsp90

-

Objective: To assess the ability of the test compound to bind to Hsp90 and displace a fluorescently labeled probe.

-

Materials:

-

Recombinant human Hsp90α or Hsp90β.

-

Fluorescently labeled Hsp90 ligand (e.g., a bodipy-labeled ATP analog).

-

4-Ethyl-1,2,3-thiadiazole-5-carboxylic acid.

-

Known Hsp90 inhibitor (e.g., 17-AAG) as a positive control.

-

Assay buffer.

-

-

Procedure:

-

In a black 96-well plate, add Hsp90 and the fluorescent probe.

-

Add a dilution series of the test compound or control.

-

Incubate to allow for competitive binding.

-

Measure the fluorescence polarization or fluorescence intensity. A decrease in signal indicates displacement of the fluorescent probe by the test compound.

-

Calculate the percentage of displacement and determine the IC50 value.

-

Protocol: Client Protein Degradation Western Blot

-

Objective: To confirm Hsp90 inhibition in a cellular context by observing the degradation of Hsp90 client proteins.

-

Procedure:

-

Treat a cancer cell line known to be sensitive to Hsp90 inhibition (e.g., MCF-7) with varying concentrations of the test compound for 24-48 hours.

-

Lyse the cells and quantify the total protein concentration.

-

Perform SDS-PAGE and Western blotting using antibodies against Hsp90 client proteins (e.g., Akt, Raf-1, HER-2) and a loading control (e.g., β-actin).

-

A dose-dependent decrease in the levels of client proteins indicates Hsp90 inhibition.

-

Elucidating Antimicrobial Mechanism of Action

If significant antimicrobial activity is observed, the following assays can help to elucidate the mechanism.

Protocol: Bacterial Cytological Profiling

-

Objective: To gain insights into the mechanism of action by observing morphological changes in bacteria upon treatment.

-

Procedure:

-

Treat a bacterial culture (e.g., E. coli or B. subtilis) with the test compound at its MIC.

-

At various time points, take aliquots of the culture and stain with fluorescent dyes that label the cell membrane, DNA, and cell wall.

-

Image the cells using fluorescence microscopy.

-

Analyze the images for specific morphological changes (e.g., cell filamentation, membrane blebbing, DNA condensation) and compare them to the effects of known antibiotics with defined mechanisms of action.

-

Conclusion and Future Directions

4-Ethyl-1,2,3-thiadiazole-5-carboxylic acid represents a promising, yet underexplored, scaffold for drug discovery. Based on the extensive literature on related thiadiazole derivatives, this compound holds significant potential as an anticancer and/or antimicrobial agent. The proposed therapeutic targets—protein kinases and Hsp90 in oncology, and essential bacterial enzymes or cellular structures in infectious diseases—provide a rational starting point for a comprehensive investigation.

The experimental workflows detailed in this guide offer a clear and logical path for elucidating the biological activities and mechanisms of action of 4-Ethyl-1,2,3-thiadiazole-5-carboxylic acid. Successful validation of any of these targets will pave the way for lead optimization, preclinical development, and ultimately, the potential for a new therapeutic agent. Further derivatization of the ethyl and carboxylic acid moieties could also be explored to improve potency, selectivity, and pharmacokinetic properties. The journey from a promising scaffold to a clinically approved drug is long and challenging, but the foundational research outlined here is a critical first step in unlocking the full therapeutic potential of this intriguing molecule.

References

- Recent Advances in the Synthesis and Applications of 1,2,3/1,2,5-Thiadiazole. (2025). Source not specified. [Link not available]

- A review on the 1,3,4-Thiadiazole as Anticancer Activity. (2023). bepls. [Link not available]

-

Thiadiazole derivatives as anticancer agents. (2019). PMC. [Link]

-

Design, Synthesis, Anticancer Activity and Molecular Docking of New 1,2,3-Triazole-Based Glycosides Bearing 1,3,4-Thiadiazolyl, Indolyl and Arylacetamide Scaffolds. (2022). PMC. [Link]

-

Recent Developments in the Chemistry of 1,2,3-Thiadiazoles. (2018). ResearchGate. [Link]

-

Advancing drug discovery: Thiadiazole derivatives as multifaceted agents in medicinal chemistry and pharmacology. (2024). PubMed. [Link]

-

Synthetic Transformations and Medicinal Significance of 1,2,3-Thiadiazoles Derivatives: An Update. (2021). MDPI. [Link]

- New 1,3,4-thiadiazoles as potential anticancer agents: pro-apoptotic, cell cycle arrest, molecular modelling, and ADMET profile. (2023). RSC Publishing. [Link not available]

-

Antimicrobial Activity of 1,3,4-Thiadiazole Derivatives. (2018). PMC. [Link]

Sources

- 1. Recent Advances in the Synthesis and Applications of 1,2,3/1,2,5-Thiadiazole- and Benzo[c][1,2,5/1,2,3]thiadiazole-Type Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. Advancing drug discovery: Thiadiazole derivatives as multifaceted agents in medicinal chemistry and pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Thiadiazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. bepls.com [bepls.com]

- 7. Design, Synthesis, Anticancer Activity and Molecular Docking of New 1,2,3-Triazole-Based Glycosides Bearing 1,3,4-Thiadiazolyl, Indolyl and Arylacetamide Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Antimicrobial Activity of 1,3,4-Thiadiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to 4-Ethyl-1,2,3-thiadiazole-5-carboxylic acid (CAS 183302-40-1): Properties, Hazards, and Research Applications

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 4-Ethyl-1,2,3-thiadiazole-5-carboxylic acid, a heterocyclic compound belonging to the versatile 1,2,3-thiadiazole class. While specific experimental data for this particular derivative is limited in publicly accessible literature, this document synthesizes available information and draws logical inferences from closely related analogs to offer valuable insights for research and development.

Core Molecular Profile

4-Ethyl-1,2,3-thiadiazole-5-carboxylic acid is identified by the Chemical Abstracts Service (CAS) number 183302-40-1 . The 1,2,3-thiadiazole ring is a five-membered aromatic heterocycle containing one sulfur and two nitrogen atoms. This core structure is a known pharmacophore, meaning it is a molecular feature responsible for a drug's pharmacological activity. Compounds bearing the thiadiazole moiety have demonstrated a wide range of biological activities, including anticancer, anti-inflammatory, antibacterial, antifungal, and antiviral properties. The specific substitutions at the 4- and 5-positions of the ring, in this case, an ethyl and a carboxylic acid group respectively, are critical in modulating the compound's physicochemical properties and biological targets.

Table 1: Chemical and Physical Properties of 4-Ethyl-1,2,3-thiadiazole-5-carboxylic acid

| Property | Value | Source |

| CAS Number | 183302-40-1 | [1] |

| Molecular Formula | C₅H₆N₂O₂S | [1][2] |

| Molecular Weight | 158.18 g/mol | [1][2] |

| Purity | ≥95% (as commercially available) | [1][2] |

| Storage | Room temperature, sealed in a dry environment | [1][2] |

Synthesis Strategies: The Hurd-Mori Reaction

The synthesis of 4-substituted-1,2,3-thiadiazole-5-carboxylic acids and their derivatives is often achieved through the Hurd-Mori reaction[3]. This reaction involves the cyclization of a hydrazone derivative with thionyl chloride. While a specific, detailed protocol for 4-Ethyl-1,2,3-thiadiazole-5-carboxylic acid is not available, a general workflow can be inferred.

The synthesis would likely start from an active methylene ketone, which is then converted to a hydrazone. The subsequent cyclization with thionyl chloride yields the 1,2,3-thiadiazole ring. The success and yield of the Hurd-Mori reaction can be highly dependent on the nature of the substituents on the starting materials[3].

Figure 1: Generalized workflow for the synthesis of 4-substituted-1,2,3-thiadiazole-5-carboxylic acids via the Hurd-Mori reaction.

Hazard Analysis and Safe Handling

A specific Safety Data Sheet (SDS) for 4-Ethyl-1,2,3-thiadiazole-5-carboxylic acid is not publicly available. However, an SDS for the closely related analog, 4-Methyl-1,2,3-thiadiazole-5-carboxylic acid, indicates that it is a warning-level hazard, causing skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335)[4]. Based on this, it is prudent to handle the ethyl derivative with similar precautions.

Table 2: Postulated GHS Hazard Classification for 4-Ethyl-1,2,3-thiadiazole-5-carboxylic acid

| Hazard Class | Hazard Category | Hazard Statement |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |

| Serious Eye Damage/Eye Irritation | Category 2 | H319: Causes serious eye irritation |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation |

Disclaimer: This classification is inferred from a related compound and should be confirmed with a specific SDS for CAS 183302-40-1 when available.

Recommended Laboratory Protocol for Safe Handling:

-

Engineering Controls: Work in a well-ventilated fume hood to minimize inhalation of dust or vapors.

-

Personal Protective Equipment (PPE):

-

Handling Procedures:

-

Storage: Store in a tightly closed container in a dry and well-ventilated place[4].

Potential Applications in Drug Discovery and Development

The 1,2,3-thiadiazole scaffold is of significant interest in medicinal chemistry due to its diverse biological activities[6]. Derivatives have been investigated for a range of therapeutic applications.

Antimicrobial Activity

Derivatives of the closely related 4-methyl-1,2,3-thiadiazole-5-carboxylic acid have been synthesized and screened for their in vitro antimicrobial activity[7]. Some of these compounds showed promising activity, particularly against Gram-positive bacteria[7]. This suggests that 4-Ethyl-1,2,3-thiadiazole-5-carboxylic acid could serve as a valuable starting point for the development of novel antibacterial agents. The mechanism of action is not fully elucidated but may involve the disruption of essential cellular processes in bacteria.

Anticancer Potential

The thiadiazole ring is considered a bioisostere of pyrimidine, a core component of nucleobases. This structural similarity allows some thiadiazole derivatives to interfere with DNA replication and other cellular processes in cancer cells[8]. Various 1,3,4-thiadiazole derivatives have shown anticancer activity[8][9][10]. While specific studies on the anticancer properties of 4-Ethyl-1,2,3-thiadiazole-5-carboxylic acid were not found, its structural features make it a candidate for investigation in this area.

Agrochemicals

Beyond pharmaceuticals, 1,2,3-thiadiazole derivatives have applications in agriculture as plant growth regulators and for their fungicidal and herbicidal properties[6].

Figure 2: Potential applications of the 1,2,3-thiadiazole scaffold in various fields of research and development.

Future Directions and Conclusion

4-Ethyl-1,2,3-thiadiazole-5-carboxylic acid (CAS 183302-40-1) is a compound with potential for further investigation in drug discovery and agrochemical research, owing to the established biological activities of the 1,2,3-thiadiazole scaffold. However, there is a clear need for more detailed experimental studies to fully characterize its physical and chemical properties, as well as its toxicological profile.

For researchers and drug development professionals, this compound represents an opportunity to explore a chemical space that is relatively under-documented. Future research should focus on:

-

Detailed Synthesis and Characterization: Developing and publishing a robust, scalable synthesis protocol and fully characterizing the compound using modern analytical techniques (NMR, IR, Mass Spectrometry, etc.).

-

In-depth Biological Screening: Conducting comprehensive in vitro and in vivo studies to evaluate its efficacy against a panel of bacterial, fungal, viral, and cancer cell line targets.

-

Toxicological Evaluation: Performing detailed safety and toxicity studies to establish a comprehensive hazard profile.

By addressing these knowledge gaps, the scientific community can better understand the potential of 4-Ethyl-1,2,3-thiadiazole-5-carboxylic acid and its derivatives as lead compounds for new therapeutic agents or agrochemicals.

References

-

Jedhe, G. S., et al. (2021). Novel Derivatives of 4-Methyl-1,2,3-Thiadiazole-5-Carboxylic Acid Hydrazide: Synthesis, Lipophilicity, and In Vitro Antimicrobial Activity Screening. Molecules, 26(23), 7285. [Link]

-

Aladdin Scientific. (n.d.). 4-Ethyl-1, 2, 3-thiadiazole-5-carboxylic acid, min 95%, 1 gram. Retrieved January 27, 2026, from [Link]

-

Rojas, L., et al. (2023). Recent Advances in the Synthesis and Applications of 1,2,3/1,2,5-Thiadiazole. Molecules, 28(22), 7529. [Link]

- Yilmaz, I., & Celen, B. (2021). Thiadiazoles and Their Properties. In Current Studies in Basic Sciences, Engineering and Technology. ISRES Publishing.

-

Chemical Labs. (n.d.). 4-Ethyl-1, 2, 3-thiadiazole-5-carboxylic acid, min 95%, 1 gram. Retrieved January 27, 2026, from [Link]

- Parmar, K. C., & Umrigar, N. H. (2017). Review Article on Synthesis of 1,3,4-Thiadiazole Derivatives and It's Biological Activity. Journal of Chemical and Pharmaceutical Research, 9(6), 202-214.

-

G. Kolavi, et al. (2006). Synthesis and evaluation of antitubercular activity of imidazo[2,1-b][6][7]thiadiazole derivatives. Bioorganic & Medicinal Chemistry, 14(9), 3069-3080.

- S. Banerjee, et al. (2015). Synthesis, characterization and in vitro anticancer activity of some novel 1,3,4-thiadiazole derivatives. Journal of Advanced Pharmaceutical Technology & Research, 6(2), 50-55.

- S. Schenone, et al. (2006). Synthesis and anti-inflammatory and analgesic activity of N-[5-oxo-4-(arylsulfonyl)-4,5-dihydro-1,3,4-thiadiazol-2-yl]amides. Bioorganic & Medicinal Chemistry, 14(5), 1644-1652.

- A. K. Gadad, et al. (2000). Synthesis and antibacterial activity of some 2-sulfonamido/trifluoromethyl-6-(4'-substitutedaryl/heteroaryl)imidazo[2,1-b]-1,3,4-thiadiazoles. European Journal of Medicinal Chemistry, 35(9), 853-857.

- A. Kumar, et al. (2012). Synthesis, characterization and antimicrobial evaluation of some new 1,3,4-thiadiazole derivatives. Der Pharma Chemica, 4(1), 374-379.

- M. R. Mahendrasinh, et al. (2012). Synthesis, characterization and antimicrobial activity of some novel thiadiazole derivatives. Journal of Chemical and Pharmaceutical Research, 4(1), 350-354.

- A. M. Khedr, et al. (2009). Synthesis and biological evaluation of some new thiadiazole derivatives. Acta Poloniae Pharmaceutica, 66(4), 393-401.

- D. Jakovljević, et al. (2017). Synthesis, Antioxidant and Antiproliferative Activities of 1,3,4-Thiadiazoles Derived from Phenolic Acids. Molecules, 22(7), 1079.

- P. Chaturvedi, et al. (2012). Synthesis and biological evaluation of some new 1,3,4-thiadiazole derivatives as potential antimicrobial agents. Bioorganic & Medicinal Chemistry Letters, 22(15), 5180-5183.

- A. A. Al-Amiery, et al. (2018). 4-Thiadiazole: The Biological Activities.

- M. S. Christodoulou, et al. (2021). Recent Developments of 1,3,4-Thiadiazole Compounds as Anticancer Agents. Molecules, 26(16), 4930.

- A. W. Erian, et al. (2018). Biological and Pharmacological Activities of 1,3,4-Thiadiazole Based Compounds. Current Organic Chemistry, 22(22), 2133-2153.

-

S. H. Lee, et al. (2019). Synthesis of Pyrrolo[2,3-d][1][6][7]thiadiazole-6-carboxylates via the Hurd-Mori Reaction. Investigating the Effect of the N-Protecting Group on the Cyclization. Molecules, 24(17), 3097.

- B. Bouda, et al. (2019). A New Type of Synthesis of 1,2,3-Thiadiazole and 1,2,3-Diazaphosphole Derivatives Via-Hurd-Mori Cyclization. Journal of Heterocyclic Chemistry, 56(1), 223-229.

Sources

- 1. calpaclab.com [calpaclab.com]

- 2. fishersci.ca [fishersci.ca]

- 3. Synthesis of Pyrrolo[2,3-d][1,2,3]thiadiazole-6-carboxylates via the Hurd-Mori Reaction. Investigating the Effect of the N‑Protecting Group on the Cyclization - PMC [pmc.ncbi.nlm.nih.gov]

- 4. fishersci.ie [fishersci.ie]

- 5. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 6. Recent Advances in the Synthesis and Applications of 1,2,3/1,2,5-Thiadiazole- and Benzo[c][1,2,5/1,2,3]thiadiazole-Type Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Novel Derivatives of 4-Methyl-1,2,3-Thiadiazole-5-Carboxylic Acid Hydrazide: Synthesis, Lipophilicity, and In Vitro Antimicrobial Activity Screening [mdpi.com]

- 8. mdpi.com [mdpi.com]

- 9. jocpr.com [jocpr.com]

- 10. researchgate.net [researchgate.net]

Methodological & Application

Application Note: Evaluating the Antimicrobial Efficacy of 4-Ethyl-1,2,3-thiadiazole-5-carboxylic Acid

Introduction: The Promise of Thiadiazole Scaffolds in Antimicrobial Drug Discovery

The escalating threat of antimicrobial resistance necessitates the urgent discovery and development of novel therapeutic agents. Heterocyclic compounds, particularly those containing a thiadiazole ring, have emerged as a promising area of research due to their diverse biological activities.[1][2] The 1,2,3-thiadiazole moiety, in particular, is a key pharmacophore in various biologically active molecules.[1][3] Research into derivatives of 1,2,3-thiadiazole-5-carboxylic acid has indicated significant antimicrobial potential, especially against Gram-positive bacteria.[3][4]

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the methodologies for evaluating the antimicrobial properties of 4-Ethyl-1,2,3-thiadiazole-5-carboxylic acid . While specific data for the 4-ethyl derivative is under investigation, this guide will utilize established protocols and data from closely related analogs, such as 4-methyl-1,2,3-thiadiazole-5-carboxylic acid derivatives, to provide a robust framework for your research.[3][4]

The protocols detailed herein are grounded in internationally recognized standards, such as those from the Clinical and Laboratory Standards Institute (CLSI), to ensure the generation of reliable and reproducible data.[5][6][7] We will cover primary screening assays to determine antimicrobial activity, methods to quantify the potency of the compound, and secondary assays to elucidate its potential mechanism of action.

Part 1: Primary Antimicrobial Susceptibility Testing

The initial assessment of a novel compound involves determining its ability to inhibit the growth of clinically relevant microorganisms. The two most common and fundamental methods for this are the disk diffusion assay and the broth microdilution assay to determine the Minimum Inhibitory Concentration (MIC).

Kirby-Bauer Disk Diffusion Assay

The disk diffusion method is a qualitative to semi-quantitative technique that provides a preliminary indication of a compound's antimicrobial activity.[8][9][10][11] It is based on the principle that an antimicrobial-impregnated disk placed on an inoculated agar plate will create a concentration gradient of the compound, resulting in a zone of growth inhibition if the organism is susceptible.[9][10]

Causality Behind Experimental Choices:

-

Media: Mueller-Hinton Agar (MHA) is the standard medium for routine susceptibility testing of non-fastidious bacteria due to its reproducibility and low concentration of inhibitors.[10]

-

Inoculum Standardization: The turbidity of the bacterial suspension is adjusted to a 0.5 McFarland standard to ensure a uniform and reproducible bacterial lawn, which is critical for accurate zone size measurement.[8][12]

-

Incubation: Standardized incubation conditions (temperature and duration) are crucial for consistent bacterial growth and antimicrobial agent diffusion.

-

Inoculum Preparation:

-

Aseptically select 4-5 well-isolated colonies of the test microorganism from an overnight culture plate.

-

Suspend the colonies in sterile saline (0.9% NaCl) or a suitable broth.[8]

-

Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.

-

-

Inoculation of Agar Plate:

-

Dip a sterile cotton swab into the standardized inoculum and remove excess fluid by pressing it against the inside of the tube.

-

Swab the entire surface of a Mueller-Hinton Agar (MHA) plate three times, rotating the plate approximately 60° after each application to ensure even coverage.[12]

-

-

Application of Test Compound:

-

Prepare sterile paper disks (6 mm diameter) impregnated with a known concentration of 4-Ethyl-1,2,3-thiadiazole-5-carboxylic acid. A stock solution of the compound should be prepared in a suitable solvent (e.g., DMSO), and a specific volume applied to the disks and allowed to dry.

-

Aseptically place the impregnated disks onto the inoculated MHA plate. Ensure firm contact with the agar.

-

Include positive control (a known antibiotic) and negative control (disk with solvent only) disks.

-

-

Incubation:

-

Invert the plates and incubate at 35-37°C for 18-24 hours.

-

-

Result Interpretation:

-

Measure the diameter of the zone of inhibition in millimeters (mm).[8] The size of the zone is indicative of the compound's activity against the test organism.

-

Workflow for Disk Diffusion Assay```dot

Caption: Workflow for the bacterial membrane integrity assay.

DNA Gyrase Inhibition Assay

DNA gyrase, a type II topoisomerase, is an essential bacterial enzyme responsible for introducing negative supercoils into DNA and is a validated target for antimicrobial agents. [13]Inhibition of this enzyme leads to disruption of DNA replication and cell death.

Causality Behind Experimental Choices:

-

Substrate: Relaxed plasmid DNA (e.g., pBR322) is used as the substrate for the supercoiling activity of DNA gyrase. * Detection: The different topological forms of DNA (supercoiled, relaxed, and linear) can be separated by agarose gel electrophoresis, allowing for the visualization of gyrase activity and its inhibition.

-

Reaction Setup:

-

In a microcentrifuge tube, prepare the reaction mixture containing:

-

Assay buffer (typically containing Tris-HCl, KCl, MgCl₂, DTT, and ATP). * Relaxed pBR322 plasmid DNA.

-

DNA gyrase enzyme.

-

Varying concentrations of 4-Ethyl-1,2,3-thiadiazole-5-carboxylic acid.

-

-

Include a positive control (a known gyrase inhibitor like ciprofloxacin) and a negative control (no compound).

-

-

Incubation:

-

Incubate the reaction mixture at 37°C for 1-2 hours.

-

-

Reaction Termination and Electrophoresis:

-

Stop the reaction by adding a stop buffer/loading dye (containing SDS and EDTA).

-

Load the samples onto a 1% agarose gel.

-

Perform electrophoresis to separate the different DNA topoisomers.

-

-

Visualization and Analysis:

-

Stain the gel with ethidium bromide or another DNA stain and visualize it under UV light.

-

Inhibition of gyrase is indicated by a decrease in the amount of supercoiled DNA and an increase in the amount of relaxed DNA compared to the negative control.

-

Conclusion and Future Directions

This application note provides a foundational framework for the antimicrobial evaluation of 4-Ethyl-1,2,3-thiadiazole-5-carboxylic acid. By following these standardized protocols, researchers can generate robust and comparable data on the compound's antimicrobial spectrum, potency, and potential mechanisms of action. Positive results from these assays would warrant further investigation, including minimum bactericidal concentration (MBC) determination to distinguish between bacteriostatic and bactericidal effects, time-kill kinetic studies, and testing against a broader panel of clinical isolates, including resistant strains. The exploration of thiadiazole derivatives remains a fertile ground for the discovery of next-generation antimicrobial agents.

References

-

Szulczyk, D., et al. (2021). Novel Derivatives of 4-Methyl-1,2,3-Thiadiazole-5-Carboxylic Acid Hydrazide: Synthesis, Lipophilicity, and In Vitro Antimicrobial Activity Screening. Applied Sciences, 11(3), 1180. [Link]

-

Parmar, K. C., & Umrigar, N. H. (2017). Review Article on Synthesis of 1,3,4-Thiadiazole Derivatives and It's Biological Activity. Journal of Chemical and Pharmaceutical Research, 9(6), 202-214. [Link]

-

Anonymous. (n.d.). 174 Thiadiazoles and Their Properties. ISRES. [Link]

-

Wang, Y., et al. (2022). Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment. RSC Medicinal Chemistry, 13(10), 1235-1251. [Link]

-

ChemSynthesis. (n.d.). ethyl 5-hydrazino-1,2,3-thiadiazole-4-carboxylate. [Link]

-

Tenover, F. C. (2021). Antimicrobial Susceptibility Testing. StatPearls. [Link]

-

American Society for Microbiology. (2009). Kirby-Bauer Disk Diffusion Susceptibility Test Protocol. [Link]

-

Lamb, E. J., & Criss, A. K. (2017). Fluorometric measurements of bacterial membrane integrity. Bio-protocol, 7(12), e2341. [Link]

-

Rakuno Gakuen University. (2019). Antimicrobial susceptibility testing (Broth microdilution method). WOAH. [Link]

-

Wikipedia. (n.d.). Minimum inhibitory concentration. [Link]

-

Clinical and Laboratory Standards Institute. (n.d.). M100 | Performance Standards for Antimicrobial Susceptibility Testing. [Link]

-

Inspiralis. (n.d.). Escherichia coli Gyrase Supercoiling Inhibition Assay. [Link]

-

FWD AMR-RefLabCap. (2022). Determination of antimicrobial resistance by disk diffusion. [Link]

-

ResearchGate. (2021). Novel Derivatives of 4-Methyl-1,2,3-Thiadiazole-5-Carboxylic Acid Hydrazide: Synthesis, Lipophilicity, and In Vitro Antimicrobial Activity Screening. [Link]

-

Inter-American Institute for Cooperation on Agriculture. (n.d.). METHODOLOGIES FOR ANTIMICROBIAL SUSCEPTIBILITY TESTING. [Link]

-

Clinical & Laboratory Standards Institute. (n.d.). Home. [Link]

-

Hancock, R. E. W. (n.d.). MIC Determination By Microtitre Broth Dilution Method. Hancock Lab. [Link]

-

Zhang, Y., et al. (2023). A Live Bacterial Screening Assay for Membrane-Active Antimicrobial Compounds Using Imaging Fluorescence Correlation Spectroscopy. Analytical Chemistry, 95(19), 7499–7507. [Link]

-

Andrews, J. M. (2001). Determination of minimum inhibitory concentrations. Journal of Antimicrobial Chemotherapy, 48(suppl_1), 5-16. [Link]

-

bioMerieux. (2021). ANTIMICROBIAL SUSCEPTIBILITY TESTING. [Link]

-

Plech, T., et al. (2017). Antimicrobial Activity of 1,3,4-Thiadiazole Derivatives. Molecules, 22(11), 1993. [Link]

-

Hardy Diagnostics. (2024). How to do a Kirby Bauer Disk Diffusion Antimicrobial Susceptibility Test. [Link]

-

Protocols.io. (2023). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. [Link]

-

Collin, F., et al. (2011). Methods to assay inhibitors of DNA gyrase and topoisomerase IV activities. Methods in Molecular Biology, 703, 99-110. [Link]

-

National Institutes of Health, Islamabad Pakistan. (n.d.). M100: Performance Standards for Antimicrobial Susceptibility Testing, 30th Edition. [Link]

-

Idexx. (n.d.). Microbiology guide to interpreting minimum inhibitory concentration (MIC). [Link]

-

Epand, R. M., & Epand, R. F. (2011). A Rapid Fluorescence-Based Microplate Assay to Investigate the Interaction of Membrane Active Antimicrobial Peptides with Whole Gram-Positive Bacteria. Journal of Visualized Experiments, (51), 2712. [Link]

-

The Rubin Lab. (2020, July 27). MIC (Broth Microdilution) Testing [Video]. YouTube. [Link]

-

ProFoldin. (n.d.). E. coli DNA Gyrase DNA Supercoiling Assay Kits. [Link]

-

ResearchGate. (2024). How to assess bacterial permeability? [Link]

-

Clinical and Laboratory Standards Institute. (n.d.). CLSI AST News Updates. [Link]

-

Emery Pharma. (2016). How-to guide: Minimum Inhibitory Concentration (MIC). [Link]

-

World Organisation for Animal Health. (n.d.). LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING. [Link]

-

Al-Abdullah, E. S., et al. (2022). Synthesis and Antimicrobial Activity of New Heteroaryl(aryl) Thiazole Derivatives Molecular Docking Studies. Molecules, 27(15), 4786. [Link]

-

Southeast Asian Fisheries Development Center/Aquaculture Department. (2012). Disk diffusion method. In L. M. de la Cruz-Papa, & E. G. de Jesus-Ayson (Eds.), Health management in aquaculture (pp. 13-29). [Link]

-

Wikipedia. (n.d.). Disk diffusion test. [Link]

-

American Society for Microbiology. (2021). Overview of Changes to the Clinical and Laboratory Standards Institute Performance Standards for Antimicrobial Susceptibility Testing, M100, 31st Edition. Journal of Clinical Microbiology, 59(12), e00280-21. [Link]

-

American Society for Microbiology. (2009). Discovery of Novel DNA Gyrase Inhibitors by High-Throughput Virtual Screening. Antimicrobial Agents and Chemotherapy, 53(9), 3786–3792. [Link]

-

Al-Amiery, A., et al. (2018). 4-Thiadiazole: The Biological Activities. Systematic Reviews in Pharmacy, 9(1), 36-40. [Link]

-

European Committee on Antimicrobial Susceptibility Testing. (n.d.). Home. [Link]

-

Clinical and Laboratory Standards Institute. (2011). Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline. CLSI document M43-A. [Link]

-

Henrik's Lab. (2021, September 27). Broth Microdilution assay - How to determine the MIC (Minimum Inhibitory Concentration) [Video]. YouTube. [Link]

Sources

- 1. isres.org [isres.org]

- 2. Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. M100 | Performance Standards for Antimicrobial Susceptibility Testing [clsi.org]

- 6. nih.org.pk [nih.org.pk]

- 7. journals.asm.org [journals.asm.org]

- 8. asm.org [asm.org]